1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one
Description
Properties
IUPAC Name |
1-(trifluoromethyl)-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)5-4-6(14)11-1-2-13(4)3-12-5/h3H,1-2H2,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAWIKRORPHYRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC(=C2C(=O)N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ritter-Type Reaction with Bismuth(III) Trifluoromethanesulfonate
A seminal approach involves Ritter-type reactions catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃), which facilitates benzylic cation formation from alcohols. In a representative procedure:
- Substrate Preparation : Phenyl(pyridin-2-yl)methanol serves as the benzylic alcohol precursor.
- Catalytic System : Bi(OTf)₃ (5 mol%) and para-toluenesulfonic acid (p-TsOH·H₂O, 7.5 equiv) in dichloroethane (DCE).
- Nucleophilic Attack : Acetonitrile (15 equiv) introduces the trifluoromethyl group via Ritter-type trapping of the benzylic cation.
- Cyclization : Heating at 150°C induces intramolecular cyclization to form the imidazo[1,5-a]pyrazine core.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62–89% |
| Reaction Time | 12–18 hours |
| Substrate Scope | Broad (aryl/alkyl) |
This method’s strength lies in its compatibility with electron-deficient and sterically hindered substrates. However, the high temperature (150°C) may limit scalability for thermally sensitive intermediates.
Cyclization of Mesoionic Oxazolium Olates
An alternative one-pot synthesis starts with mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, which undergo TosMIC (tosylmethyl isocyanide)-mediated cyclization:
- Oxazolium Intermediate : Generated from trifluoroacetyl precursors under basic conditions.
- TosMIC Addition : Introduces the pyrazine ring via [3+2] cycloaddition.
- Rearrangement : Acidic workup induces ring expansion to yield the imidazo[1,5-a]pyrazin-8-one framework.
Optimized Conditions :
This method excels in atom economy and avoids metal catalysts, but requires strict anhydrous conditions to prevent TosMIC hydrolysis.
Trifluoromethylation via AgSCF₃-Mediated S-Transfer
Post-cyclization trifluoromethylation offers modularity for late-stage diversification:
- Imidazole N-Oxide Precursor : Synthesized via condensation of diacetyl monoxime and N-benzylformaldimine.
- Sulfur Transfer : Treatment with tosyl chloride (TsCl) and thiols generates imidazole-2-thiones.
- Trifluoromethylation : AgSCF₃ in methanol/HCl at −30°C installs the CF₃ group.
Critical Parameters :
This sequential approach allows precise control over CF₃ positioning but involves costly silver reagents.
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Bi(OTf)₃ System : DCE outperforms polar aprotic solvents (DMF, EtOAc) by stabilizing cationic intermediates.
- Cyclization Step : Temperatures >130°C are essential for ring closure but risk decomposition.
- Low-Temperature Trifluoromethylation : Methanol/HCl at −30°C minimizes byproducts in AgSCF₃ reactions.
Catalytic Enhancements
- Acid Additives : p-TsOH·H₂O increases reaction rates in Bi(OTf)₃ systems by protonating sluggish intermediates.
- Dual Catalysis : Combining Bi(OTf)₃ with Brønsted acids improves yields by 15–20% for electron-rich substrates.
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H/¹³C NMR : Distinct signals for CF₃ (δ ~120 ppm in ¹⁹F NMR) and bridgehead protons (δ 4.2–4.8 ppm).
- HRMS : Molecular ion peaks matching [M+H]+ at m/z 227.62 (C₇H₈F₃N₃).
- X-ray Crystallography : Confirms the bicyclic structure and CF₃ orientation.
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Ritter-Type | 62–89 | Moderate | Moderate | High |
| Mesoionic Cyclization | 78–92 | Low | High | Moderate |
| AgSCF₃ Trifluoromethylation | 83–91 | High | Low | Low |
The mesoionic route offers the best balance of yield and cost, while AgSCF₃-based methods suit small-scale diversification.
Applications in Medicinal Chemistry
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like trifluoromethyltrimethylsilane and trifluoroiodomethane are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Synthesis and Preparation
The synthesis of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with isocyanates in the presence of triethylamine. This method allows for the production of the compound with high yield and purity.
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of derivatives formed from it.
Biology
Research indicates that this compound exhibits significant biological activity. It has been investigated for its potential antibacterial and anticancer properties.
- Mechanism of Action : Similar compounds have shown inhibition of Cyclin-Dependent Kinase 2 (CDK2), which plays a critical role in cell cycle regulation. This inhibition can disrupt cell cycle progression in various cancer cell lines .
Medicine
Due to its unique structure, this compound is being explored as a candidate for drug development. Its interactions with biological targets such as serotonin receptors suggest potential applications in developing antidepressant and anxiolytic agents .
Industry
In industrial applications, this compound is utilized in developing new materials with enhanced stability or reactivity. Its unique properties make it suitable for various chemical processes and formulations.
Recent studies have highlighted the biological activities associated with this compound:
- Serotonin Receptor Interaction : Derivatives have shown affinity for serotonin receptors (5-HT1A and 5-HT7), crucial for mood regulation .
- Phosphodiesterase Inhibition : The compound exhibits weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which may enhance signaling pathways related to cognitive function .
Mechanism of Action
The mechanism of action of 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Substituent Variations in Imidazo[1,5-a]pyrazin-8-ones
Several analogs of this scaffold have been synthesized with substituents at positions 1, 5, 6, and 5. Key examples include:
Key Observations :
- Trifluoromethyl vs.
- Aromatic Substituents (3i, 3j): Nitro (-NO₂) and methoxy (-OCH₃) groups in 3i and 3j significantly impact melting points and yields. The nitro group in 3i lowers yield (76%) but increases thermal stability (mp 244–245°C) due to enhanced intermolecular interactions .
Halogenated Derivatives
Halogenation at the 1- or 3-position modifies electronic properties and bioactivity:
- 1-Bromo-3-(trifluoromethyl)-5H... The -CF₃ group maintains electron-withdrawing effects, while bromine offers a handle for diversification .
- 3-(Difluoromethyl)-5H... (CID 165951141) : Replacing -CF₃ with -CHF₂ reduces electronegativity but retains some fluorophilic character, which may influence binding affinity in target proteins .
Non-Fluorinated Analogs
- 6,7-Dihydro-5H-imidazo[1,5-a]pyrazin-8-one (CAS 374795-77-4) : The absence of -CF₃ results in a simpler structure (C₈H₁₀F₃N₃O₂, MW 237.18 g/mol) with reduced lipophilicity. This analog is discontinued in commercial catalogs, highlighting the preference for fluorinated derivatives in drug discovery .
- 1-(Propan-2-yl)-5H...
Biological Activity
1-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C7H5F3N4O
- CAS Number : 2567502-43-4
- Molecular Weight : 218.14 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Serotonin Receptors : Studies have indicated that derivatives of imidazo[1,5-a]pyrazine compounds exhibit affinity for serotonin receptors (5-HT1A and 5-HT7). These interactions are crucial for the development of antidepressant and anxiolytic agents .
- Phosphodiesterase Inhibition : The compound has been shown to possess weak inhibitory activity against phosphodiesterase enzymes (PDE4B and PDE10A), which play a role in the regulation of cyclic nucleotide levels in cells. This inhibition can lead to enhanced signaling pathways associated with mood regulation and cognitive function .
Biological Activity
This compound exhibits several notable biological activities:
Antidepressant and Anxiolytic Effects
Recent studies have demonstrated that compounds similar to this compound can significantly reduce depressive behaviors in animal models. For instance:
- In forced swim tests (FST), certain derivatives showed comparable efficacy to established antidepressants like diazepam at specific dosages (e.g., 2.5 mg/kg) .
Anticancer Potential
Emerging research suggests that imidazo[1,5-a]pyrazine derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways involved in cancer progression.
Study 1: Antidepressant Activity
A study published in PubMed explored the pharmacological profiles of several imidazo derivatives. The findings indicated that certain compounds displayed significant binding affinities for serotonin receptors and demonstrated anxiolytic effects superior to traditional treatments .
Study 2: Phosphodiesterase Inhibition
Research highlighted in ResearchGate focused on the development of a small molecule library that included imidazo derivatives. The study found that these compounds could serve as potential phosphodiesterase inhibitors with implications for treating mood disorders .
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazin-8-one?
Methodological Answer: The synthesis typically involves cyclization strategies and functional group transformations. Two prominent methods include:
- Meldrum’s Acid Route : A novel approach uses Meldrum’s acid and chiral amino esters as starting materials. Intramolecular cyclization under mild conditions forms the pyrazine core. This method allows for parallel synthesis and substituent diversity .
- Carbonyldiimidazole-Mediated Cyclization : A general procedure involves activating carboxylic acids with carbonyldiimidazole (CDI), followed by refluxing with hydrazine derivatives in anhydrous DMF. This method is adaptable for introducing aryl/heteroaryl groups at specific positions .
Q. Key Considerations :
- Solvent choice (e.g., DMF, ethanol) impacts reaction efficiency.
- Catalysts (e.g., CDI) and temperature control (e.g., 100°C for activation) are critical for yield optimization.
Q. How is the compound characterized to confirm structural identity and purity?
Methodological Answer: Characterization employs a combination of spectroscopic and chromatographic techniques:
- Spectroscopy :
- NMR (1H, 13C, 19F) to verify the trifluoromethyl group and imidazo-pyrazine backbone .
- HRMS for molecular weight confirmation (theoretical: 205.14 g/mol for C₇H₆F₃N₃O) .
- Chromatography :
Q. How do structural modifications at the 1- and 3-positions influence pharmacological activity?
Methodological Answer: Modifications are explored to enhance target binding or metabolic stability:
- 1-Position : Introducing carboxylic acid groups (e.g., 3-methyl-1-carboxylic acid derivatives) improves solubility and enables salt formation for pharmacokinetic optimization .
- 3-Position : Bromo or phenylthio substituents (e.g., 3-(trifluoromethyl)-1-bromo analogs) enhance interactions with hydrophobic binding pockets in enzymes like BRD4 .
Q. Case Study :
Q. What strategies resolve contradictions in synthetic yields across studies?
Methodological Answer: Discrepancies often arise from reaction conditions or purification methods:
- Controlled Cyclization : Lowering reaction temperatures (e.g., from 100°C to 60°C) reduces side reactions in CDI-mediated syntheses, improving yields from 40% to 65% .
- Purification : Gradient recrystallization (DMF/i-propanol mixtures) enhances purity (>98%) of intermediates like tert-butyl-protected derivatives .
Q. How can the pharmacokinetic profile of this compound be optimized?
Methodological Answer: Key strategies include:
- Metabolic Stability : Substituent engineering (e.g., replacing labile methyl groups with trifluoroethyl) reduces CYP450-mediated oxidation. Compound 17 showed 3-fold higher stability in mouse microsomes compared to earlier analogs .
- Salt Formation : Hydrochloride salts (e.g., ethyl ester dihydrochloride derivatives) improve aqueous solubility and bioavailability .
Q. What role does X-ray crystallography play in understanding binding interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
